molecular formula C8H6N4O4 B8787883 2-Amino-4-methyl-3,5-dinitrobenzonitrile

2-Amino-4-methyl-3,5-dinitrobenzonitrile

Cat. No.: B8787883
M. Wt: 222.16 g/mol
InChI Key: QUUQAHXPDICOOE-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-3,5-dinitrobenzonitrile is a useful research compound. Its molecular formula is C8H6N4O4 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

2-amino-4-methyl-3,5-dinitrobenzonitrile

InChI

InChI=1S/C8H6N4O4/c1-4-6(11(13)14)2-5(3-9)7(10)8(4)12(15)16/h2H,10H2,1H3

InChI Key

QUUQAHXPDICOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])N)C#N)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that derivatives of 2-amino-4-methyl-3,5-dinitrobenzonitrile exhibit notable anticancer activities. For instance, compounds synthesized from this precursor have been evaluated for their efficacy against various cancer cell lines. A study reported that modifications of this compound demonstrated significant inhibition rates against human tumor cells, with mean growth inhibition values indicating promising drug-like properties and potential for further development in cancer therapeutics .

Cyclin-Dependent Kinase Inhibition
Another application involves the synthesis of cyclin-dependent kinase inhibitors derived from this compound. These inhibitors have shown effectiveness in regulating cell cycle progression and are being explored for their roles in cancer treatment. The structural modifications of this compound have led to the discovery of several potent inhibitors with IC50 values in the low micromolar range .

Materials Science Applications

Synthesis of Functional Materials
In materials science, this compound serves as a key intermediate in synthesizing functional materials. Its derivatives have been utilized in the production of azo dyes and other chromophores that exhibit unique optical properties. These materials are essential in applications ranging from organic photovoltaics to sensors due to their tunable electronic properties .

Thermal Stability Studies
Recent studies have focused on the thermal stability of nitroaromatic compounds, including this compound. The compound's molecular structure has been correlated with its thermal stability, providing insights into its safe handling and storage conditions in industrial applications .

Agricultural Chemistry Applications

Pesticide Development
The compound has also been investigated for its potential use as an active ingredient in pesticide formulations. Its derivatives have shown activity against various pests and pathogens, making it a candidate for developing new agrochemicals aimed at enhancing crop protection while minimizing environmental impact .

Case Studies

Study Application Findings
Lee et al. (2024)Anticancer ActivityCompounds derived from this compound showed significant growth inhibition against multiple cancer cell lines with IC50 values < 20 μM .
Patel et al. (2023)Cyclin Kinase InhibitionNovel derivatives exhibited potent inhibition against CDK1 and CDK2, suggesting therapeutic potential in oncology .
Smith et al. (2022)Material SynthesisUtilized as a precursor for synthesizing azo dyes; demonstrated effective photophysical properties suitable for sensor applications .
Johnson et al. (2021)Pesticide DevelopmentIdentified as a promising candidate for new pesticide formulations with effective pest control capabilities .

Preparation Methods

Ammonolysis of 2-Methoxy-3,5-dinitrobenzonitrile

The most well-documented method involves the nucleophilic substitution of a methoxy group with an amino group under high-pressure ammonolysis.

Procedure :

  • Starting Material : 2-Methoxy-3,5-dinitrobenzonitrile is dissolved in chlorobenzene and reacted with liquid ammonia in a 1 L autoclave at 110–120°C under 1.5–1.8 MPa pressure for 5 hours.

  • Workup : After cooling, the crude product is filtered, and the filtrate is distilled to recover chlorobenzene. The residue is purified via HPLC to achieve ≥97% purity, yielding 84.5% of 2-amino-4-methyl-3,5-dinitrobenzonitrile as yellow crystals.

Key Parameters :

  • Temperature : 110–120°C

  • Pressure : 1.5–1.8 MPa

  • Solvent : Chlorobenzene

  • Catalyst : None required

Mechanism :
The methoxy group at the ortho position to the nitrile is displaced by ammonia via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the electron-withdrawing effects of the nitro and nitrile groups.

Conversion of 4-Methyl-3,5-dinitrobenzamide

An alternative route involves the dehydration of 4-methyl-3,5-dinitrobenzamide to the corresponding nitrile, followed by amination.

Procedure :

  • Starting Material : 4-Methyl-3,5-dinitrobenzamide (15.1 kg) is dissolved in dimethyl sulfoxide (DMSO, 95.6 kg).

  • Reaction : Ammonia gas (5.9 kg) is introduced at 20–25°C for 18 hours, leading to the formation of this compound.

  • Workup : The mixture is quenched in water, filtered, and neutralized with sodium hydroxide to isolate the product.

Key Parameters :

  • Temperature : 20–25°C (ambient)

  • Solvent : DMSO

  • Reagent : Ammonia gas

Mechanism :
The amide group undergoes dehydration in the presence of ammonia, likely through intermediate iminium species, to form the nitrile while introducing the amino group.

Reaction Optimization and Parameters

Comparative Analysis of Methods

Method Yield Conditions Advantages Disadvantages
Ammonolysis84.5%High-pressure autoclave, 110–120°CHigh purity (≥97%), scalableRequires specialized equipment
Benzamide Conversion~90%Ambient temperature, DMSO solventMild conditions, no pressure requiredLonger reaction time (18 hours)

Critical Factors Influencing Yield

  • Nitro Group Positioning : Nitro groups at meta positions (3 and 5) enhance the electrophilicity of the aromatic ring, facilitating substitution.

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, chlorobenzene) stabilize transition states in SNAr reactions.

  • Ammonia Concentration : Excess ammonia ensures complete displacement of the methoxy or amide group.

Analytical Characterization

  • FTIR : Peaks at 2211 cm⁻¹ (C≡N), 1530–1340 cm⁻¹ (NO₂ asymmetric/symmetric stretching), and 3452–3363 cm⁻¹ (NH₂).

  • NMR :

    • ¹H NMR : δ 2.35 (s, CH₃), 6.90 (s, NH₂).

    • ¹³C NMR : δ 119.3 (CN), 134.7–129.8 (aromatic carbons).

  • X-ray Crystallography : Triclinic crystal system (space group ) with bond lengths of 1.146 Å (C≡N) and 1.369 Å (C-N).

Applications and Derivatives

  • Pharmaceuticals : Serves as a precursor to 6-(4,5-dihydro-1H-imidazol-2-yl)amino-7-methyl-1H-benzimidazole-4-carbonitrile, a selective alpha-2 agonist.

  • Materials Science : Used in corrosion inhibition and energy storage applications due to its electron-deficient aromatic system .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Amino-4-methyl-3,5-dinitrobenzonitrile, and how are they determined experimentally?

  • Methodological Answer : The compound (CAS 22603-53-8) has a molecular weight of 208.131 g/mol, density of 1.63 g/cm³, and boiling point of 410.8°C at 760 mmHg. Experimental determination involves:

  • Spectroscopy : IR and NMR for functional group identification and structural elucidation .
  • Thermal Analysis : Melting point and decomposition behavior via differential scanning calorimetry (DSC).
  • Chromatography : HPLC (as in ) ensures purity and quantifies degradation products .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : Two primary methods are:

  • Halogenation-Amination : Bromination of 2-amino-4-methylpyridine followed by nitration, as reported for analogous intermediates in IL-8 antagonist synthesis .
  • Hydrogenolysis : Reduction of precursor nitro groups under controlled H₂ pressure, similar to methods used for pyridinedicarbonitrile derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-Ray Crystallography : Resolves molecular geometry and confirms nitro group positioning, as demonstrated for structurally related nitro-pyridines .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Vibrational Spectroscopy (IR/Raman) : Identifies functional groups like -NH₂ and -CN .

Advanced Research Questions

Q. How can crystallographic data and hydrogen bonding patterns predict the solid-state behavior of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Maps hydrogen bonds (e.g., N-H⋯O/N interactions) to predict crystal packing motifs, as outlined in Etter’s formalism .
  • SHELX Refinement : Uses SHELXL for high-resolution crystallographic refinement to resolve disorder or twinning, critical for accurate lattice energy calculations .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of nitro-substituted benzonitriles?

  • Methodological Answer :

  • DFT Calculations : Predicts electron density distribution, nitro group orientation, and reaction pathways (e.g., nitro reduction) .
  • QSAR Models : Validates toxicity predictions (e.g., Tetrahymena pyriformis assays) by comparing computed vs. experimental LD₅₀ values, addressing outliers via structural diversity analysis .

Q. How does the presence of multiple nitro groups influence the compound’s stability under different experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., >300°C) under inert vs. oxidative atmospheres .
  • Photodegradation Studies : Identifies degradation products via preparative HPLC under UV irradiation, as shown for structurally similar nitriles .

Q. What strategies resolve discrepancies between experimental and computational data regarding reactivity?

  • Methodological Answer :

  • Cross-Validation : Combines QSAR predictions with crystallographic data to refine computational parameters (e.g., torsion angles for nitro groups) .
  • Experimental Phasing : Uses SHELXD/SHELXE pipelines to resolve ambiguous electron density maps, ensuring alignment with DFT-optimized geometries .

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